Propan-2-yl 3-(4-methylphenyl)prop-2-enoate
Description
Propan-2-yl 3-(4-methylphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a propan-2-yl ester group and a 4-methylphenyl substituent on the prop-2-enoate backbone. These compounds are typically synthesized via esterification of α,β-unsaturated carboxylic acids or through condensation reactions involving aldehydes and active methylene compounds . For instance, similar esters are utilized as UV filters (e.g., 3-methylbutyl 3-(4-methoxyphenyl)prop-2-enoate) or intermediates in medicinal chemistry (e.g., pyrazolo[4,3-b]pyridine derivatives) .
Properties
CAS No. |
742087-00-9 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
propan-2-yl 3-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-10(2)15-13(14)9-8-12-6-4-11(3)5-7-12/h4-10H,1-3H3 |
InChI Key |
OBIOUMHEIQQDFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 3-(4-methylphenyl)prop-2-enoate typically involves the esterification reaction between propan-2-ol and 3-(4-methylphenyl)prop-2-enoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-(4-methylphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-Methylphenyl)prop-2-enoic acid or 3-(4-methylphenyl)propan-2-one.
Reduction: Propan-2-yl 3-(4-methylphenyl)propan-2-ol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of propan-2-yl 3-(4-methylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s effects are mediated by its ability to interact with enzymes and receptors, influencing cellular functions and metabolic pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 4-methylphenyl group in the target compound provides moderate electron-donating effects compared to 4-methoxy (IMC, ) or 3',4'-methylenedioxy groups (), which are stronger electron donors. This influences UV absorption profiles and reactivity in conjugation reactions.
Methyl and ethyl esters () are more common in synthetic intermediates due to easier hydrolysis and lower steric hindrance.
Applications: UV filters like IMC rely on extended π-conjugation for UV-B absorption (~290–320 nm), whereas the target compound’s 4-methylphenyl group may shift absorption to lower wavelengths. Pyrazolo-pyridine derivatives () demonstrate the utility of prop-2-enoates in constructing heterocyclic frameworks for drug discovery.
Crystallographic and Computational Insights
- Tools like Mercury CSD () enable visualization of intermolecular interactions. For example, ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate forms hydrogen bonds via cyano and methoxy groups, influencing crystal stability.
- The absence of bulky ester groups in the target compound may result in less dense molecular packing compared to IMC .
Biological Activity
Introduction
Propan-2-yl 3-(4-methylphenyl)prop-2-enoate, commonly known as a type of cinnamate ester, has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and antioxidant properties. This compound is structurally characterized by a propene moiety attached to an isopropyl group and a para-methylphenyl substituent, which influences its biochemical interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities, primarily related to its ability to inhibit cholinesterase enzymes and its antioxidant properties.
Cholinesterase Inhibition
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the regulation of neurotransmission. Inhibition of these enzymes is a potential therapeutic target for conditions such as Alzheimer's disease.
In Vitro Studies :
- A study evaluating various cinnamate derivatives demonstrated that certain esters possess significant AChE and BChE inhibitory activity. The IC50 values for inhibition were reported, with some compounds showing promising selectivity indices that suggest their potential utility in treating neurodegenerative diseases .
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | 46.18 | 32.46 | 1.42 |
The mechanism of action for these compounds often involves mixed-type inhibition, as indicated by Lineweaver–Burk plot analyses .
Antioxidant Activity
Cinnamate derivatives are also recognized for their antioxidant properties. They can scavenge free radicals due to their phenolic structures, thus potentially reducing oxidative stress in biological systems.
Case Studies :
- Cell Viability Assays : In vitro assays have shown that this compound exhibits low cytotoxicity across various cell lines, suggesting a favorable safety profile for further pharmacological exploration .
- Radical Scavenging Activity : The compound's ability to scavenge free radicals was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, where it demonstrated significant activity compared to standard antioxidants like ascorbic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
